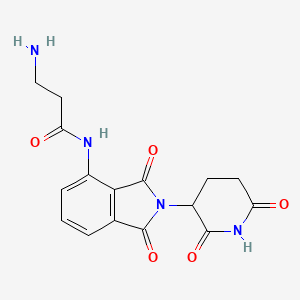
5-(Thiophen-2-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a five-membered oxolan-2-one ring (also known as butyrolactone) with a thiophene substituent at the 2-position.
- Butyrolactone itself is a cyclic ester and has various applications in chemistry and industry .
5-(Thiophen-2-yl)oxolan-2-one: is a chemical compound with the molecular formula C₈H₈O₂S. Its IUPAC name indicates that it contains a thiophene ring (Thiophen-2-yl) fused to an oxolan-2-one ring.
Preparation Methods
Synthetic Routes: The synthesis of 5-(Thiophen-2-yl)oxolan-2-one involves the reaction of a thiophene derivative with an appropriate oxolan-2-one precursor. Specific synthetic routes may vary, but typical methods include cyclization reactions.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as using suitable catalysts and solvents.
Industrial Production:
Chemical Reactions Analysis
Reactivity: 5-(Thiophen-2-yl)oxolan-2-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents) may be employed.
Major Products: The specific products formed depend on the reaction conditions. Oxidation may yield sulfones or sulfoxides, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations into its biological activity, pharmacological properties, and potential therapeutic applications.
Industry: Possible applications in materials science, polymer chemistry, or as intermediates for drug synthesis.
Mechanism of Action
- The exact mechanism by which 5-(Thiophen-2-yl)oxolan-2-one exerts its effects remains an area of study.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: While specific examples are not provided, similar compounds might include other thiophene-fused lactones or heterocyclic derivatives.
Properties
CAS No. |
75288-37-8 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C8H8O2S/c9-8-4-3-6(10-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2 |
InChI Key |
MPMPCWXQGRZREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



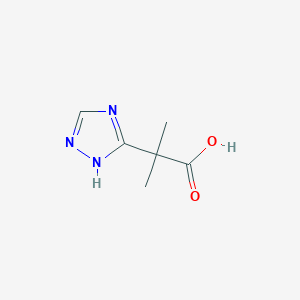

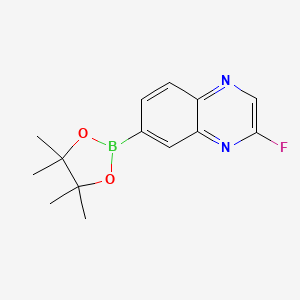
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)

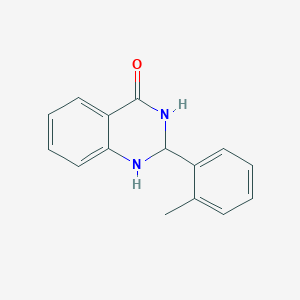

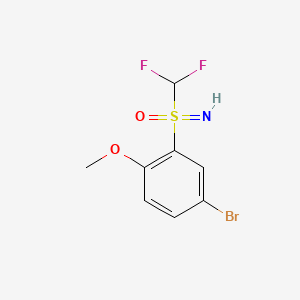
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
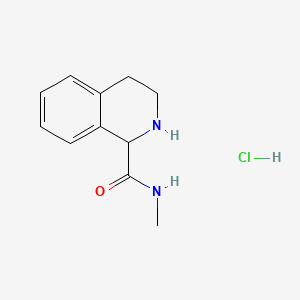
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
